molecular formula C7H7BrClF2N B3418527 (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride CAS No. 1256276-39-7

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B3418527
CAS No.: 1256276-39-7
M. Wt: 258.49 g/mol
InChI Key: ABFWCVBXTWZQBC-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula C₇H₇BrF₂N·HCl (molecular weight: 258.49 Da) . Its IUPAC name specifies a bromine atom at the 4-position and fluorine atoms at the 2- and 5-positions on the phenyl ring, with a methanamine (-CH₂NH₂) backbone. Key identifiers include:

  • CAS No.: 2059988-69-9
  • SMILES: C1=C(C(=CC(=C1F)Br)F)CN.Cl
  • InChIKey: LRLNRRVWKNFFOB-UHFFFAOYSA-N

The compound is supplied as a solid with 95% purity and is primarily used in research settings . Unlike phenethylamine derivatives (e.g., 2C-B), it lacks methoxy groups and has a shorter amine chain, which may influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWCVBXTWZQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-69-9, 1256276-39-7
Record name Benzenemethanamine, 4-bromo-2,5-difluoro-, hydrochloride (1:1)
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Record name 4-Bromo-2,5-difluorobenzylamine hydrochloride
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Record name (4-bromo-2,5-difluorophenyl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of a benzene derivative followed by amination. One common method includes the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as Selectfluor.

    Amination: The resulting bromofluorobenzene is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its unique functional groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and type of halogen substituents significantly impact electronic properties, lipophilicity, and receptor interactions. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (Da) CAS No. Key Differences vs. Target Compound
(4-Bromo-2,5-difluorophenyl)methanamine HCl Br (4), F (2,5) C₇H₇BrF₂N·HCl 258.49 2059988-69-9 Reference compound
(4-Bromo-2,6-difluorophenyl)methanamine HCl Br (4), F (2,6) C₇H₇BrF₂N·HCl 258.49 1461655-72-0 Fluorine at 2,6 alters steric and electronic effects
(4-Bromo-2,3-difluorophenyl)methanamine HCl Br (4), F (2,3) C₇H₇BrF₂N·HCl 258.49 1980086-47-2 Adjacent fluorines (2,3) increase ring distortion
(±)-Nexus Hydrochloride (2C-B analog) Br (4), OCH₃ (2,5) C₁₀H₁₄BrNO₂·HCl 296.59 66142-81-2 Methoxy groups enhance serotonin receptor affinity

Key Observations :

  • Fluorine vs.
  • Positional Isomerism : Fluorine at 2,5 (target) vs. 2,6 (Combi-Blocks analog) affects molecular symmetry and dipole moments, influencing solubility and crystallinity .

Backbone Structure: Methanamine vs. Phenethylamine

The target compound’s methanamine backbone (-CH₂NH₂) contrasts with phenethylamine derivatives (-CH₂CH₂NH₂), which are longer and more flexible. Examples include:

  • 4-Bromo-2,5-dimethoxyphenethylamine HCl (2C-B): Longer chain enables deeper penetration into lipid membranes . Known as a hallucinogen with high 5-HT₂A receptor affinity .
  • (4-Bromo-2,5-difluorophenyl)methanamine HCl :
    • Shorter chain may reduce blood-brain barrier permeability, limiting psychoactive effects .

Biological Activity

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a chemical compound characterized by a unique molecular structure that includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with an amine functional group. This compound's hydrochloride form enhances its solubility and stability, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6BrF2N·HCl
  • Molecular Weight : Approximately 228.49 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1256276-39-7

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising potential in several therapeutic areas:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural features of this compound are conducive to interactions with biological macromolecules involved in cancer progression. For instance, compounds with similar structures have shown significant efficacy in inhibiting the growth of cancer cells in vitro and in vivo models .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to range from 1 to 4 µg/mL against tested bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents is believed to enhance the compound's antibacterial potency.

Neuroactive Effects

Compounds with similar halogenated structures have been associated with neuroactive effects, potentially modulating neurotransmission pathways. This suggests that this compound may influence dopaminergic systems, which are crucial for neurological functions .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The presence of halogen atoms can influence the compound's binding affinity to receptors and enzymes. For instance, studies have indicated that it may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
4-BromoanilineBromine on phenyl ringAntimicrobial properties
2,5-DifluoroanilineTwo fluorines on phenyl ringPotential anticancer activity
3-Bromo-4-fluoroanilineBromine and fluorine on different positionsNeuroactive effects

The unique combination of halogens and the amine functional group in this compound may confer distinct biological activities not present in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Anticancer Studies : A study evaluated the efficacy of synthesized derivatives against various cancer cell lines and found that certain modifications enhanced their cytotoxicity significantly compared to the parent compound .
  • Antimicrobial Efficacy : Another research effort demonstrated that the compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
  • Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed that derivatives could modulate dopamine levels in vitro, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the established synthetic routes for (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Common synthetic approaches involve halogen-directed coupling or amination reactions. For example:
  • Nucleophilic Substitution : Reacting 4-bromo-2,5-difluorobenzyl bromide with ammonia or a protected amine under anhydrous conditions. Optimize by controlling temperature (0–25°C) and using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalytic Amination : Utilize palladium-catalyzed Buchwald-Hartwig amination with aryl halides and ammonia equivalents. Ligands like Xantphos and bases such as Cs₂CO₃ improve coupling efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) enhances purity. Monitor via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and confirm by LCMS (expected [M+H]+ ~268) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze substituent effects on the aromatic ring. The bromo and difluoro groups split signals into distinct doublets (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • LCMS/HPLC : Use reverse-phase C18 columns (e.g., 0.1% TFA in H₂O/ACN) to confirm molecular ion peaks and purity (>95%). Retention times vary by method (e.g., ~1.6 minutes under SQD-FA05 conditions) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt. The amine group forms strong ionic interactions with Cl⁻, influencing stability .

Advanced Research Questions

Q. How do the electronic effects of bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The Br (σp ~0.26) and F (σp ~0.06) groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to bromine. This steric/electronic profile favors Suzuki-Miyaura couplings at the bromine site .
  • Optimization : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via 19F NMR to detect competing fluorination side reactions .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?

  • Methodological Answer :
  • Docking vs. Assays : If MD simulations predict 5-HT2A receptor binding but in vitro assays show low activity:

Validate computational models using crystal structures of homologous receptors (e.g., 5-HT2A PDB: 6WGT).

Perform radioligand displacement assays (e.g., [³H]LSD binding) with varying pH to assess protonation-state effects on affinity .

Use alanine scanning mutagenesis to identify critical receptor residues for interaction .

  • Data Reconciliation : Apply multi-parametric optimization (MPO) to balance steric, electronic, and solubility factors impacting bioactivity .

Q. How can in vitro receptor binding assays be designed to assess interactions with serotonin receptors?

  • Methodological Answer :
  • Assay Design :

Membrane Preparation : Isolate HEK293 cells expressing human 5-HT2A receptors.

Competitive Binding : Incubate with [³H]Ketanserin (1 nM) and test compound (0.1–10 μM) in Tris-HCl buffer (pH 7.4, 37°C).

Data Analysis : Calculate Ki values using Cheng-Prusoff equation. Compare to reference agonists (e.g., DOI, Ki ~1 nM) .

  • Counteract False Positives : Include allosteric modulators (e.g., SB-242084) to distinguish orthosteric vs. allosteric binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in observed vs. predicted solubility profiles?

  • Methodological Answer :
  • Experimental Validation :

Use shake-flask method (UV detection) in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2).

Compare to COMSO-RS predictions ; adjust for hydrochloride salt effects (e.g., logS ~-2.5 vs. predicted -3.1) .

  • Mitigation : Co-solvents (e.g., DMSO ≤1%) or prodrug strategies (e.g., esterification) improve bioavailability .

Comparative Structural Analysis

Q. How does the substitution pattern (Br, F) differentiate this compound from analogs like (4-Bromo-2-chlorophenyl)methanamine hydrochloride?

  • Methodological Answer :
  • Halogen Effects : Fluorine (high electronegativity) increases metabolic stability vs. chlorine (larger size, prone to CYP450 oxidation).
  • Biological Impact : Fluorinated analogs show longer plasma half-lives in rodent models (t1/2 ~4 h vs. 2 h for chloro analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride

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